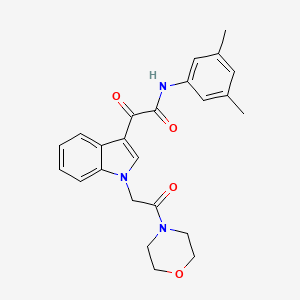

N-(3,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-(3,5-Dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound featuring a 2-oxoacetamide backbone, a 3,5-dimethylphenyl group, and a morpholino-2-oxoethyl substituent on the indole nitrogen. The morpholino ring, a six-membered heterocycle containing oxygen and nitrogen, may enhance solubility and influence pharmacokinetic properties compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-16-11-17(2)13-18(12-16)25-24(30)23(29)20-14-27(21-6-4-3-5-19(20)21)15-22(28)26-7-9-31-10-8-26/h3-6,11-14H,7-10,15H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBDUYANQIDSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.47 g/mol. The structure features an indole core, a morpholino group, and an oxoacetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O3 |

| Molecular Weight | 402.47 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 5 |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cancer progression. Its mechanism of action is likely related to the inhibition of specific signaling pathways that promote tumor growth.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes linked to cancer metabolism.

- Receptor Interaction : Preliminary studies suggest that it may act on estrogen receptors, which are critical in breast cancer development.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating significant potency against these cell lines.

- Study Reference : A study published in Journal of Medicinal Chemistry reported that similar indole derivatives have been effective against estrogen receptor-positive breast cancer cells, suggesting a potential pathway for this compound's efficacy .

-

Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in tumor growth.

- Findings : Docking simulations indicated favorable interactions with the active sites of key enzymes, supporting its potential as a lead compound for further development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions using readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.

Synthetic Route

The synthesis generally follows these steps:

- Formation of Indole Derivative : The initial step involves synthesizing the indole derivative through cyclization reactions.

- Introduction of Morpholino Group : The morpholino group is introduced through nucleophilic substitution reactions.

- Acetamide Formation : Finally, the oxoacetamide functionality is added via acylation reactions.

Comparison with Similar Compounds

Indole Modifications

- Morpholino-2-oxoethyl Group (Target Compound): The morpholino ring may improve water solubility and metabolic stability compared to hydrophobic groups like 3-bromopropyl () or 4-chlorobenzyl (). This could reduce off-target toxicity while maintaining efficacy.

- 3,5-Dimethylphenyl vs. Dichloropyridinyl (): The dimethylphenyl group in the target compound is less electronegative than dichloropyridinyl, which may alter binding affinity to enzymes like PDE3. Lipophilicity from dimethyl groups could enhance membrane penetration but reduce solubility.

Oxoacetamide Backbone

- The 2-oxoacetamide moiety is conserved across analogues, suggesting its role in hydrogen bonding or target recognition. For example, GW842470X uses this group to bind PDE4’s catalytic site , while D-24851 leverages it for microtubule disruption .

Pharmacokinetic and Toxicity Profiles

- Morpholino Derivatives (): Morpholino-containing compounds, such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, demonstrate enhanced stability in metabolic assays, likely due to the ring’s resistance to oxidation. This contrasts with bromopropyl or nitrophenyl groups (), which may generate reactive metabolites.

- Neurotoxicity Avoidance (): D-24851’s lack of neurotoxicity, despite microtubule targeting, highlights how substituent choice (e.g., pyridinyl vs. morpholino) can mitigate adverse effects. The target compound’s morpholino group may similarly reduce neurotoxicity compared to vinca alkaloids.

Therapeutic Potential and Gaps

- Antimicrobial Applications: The target compound’s structural similarity to 8,9-dihydrocoscinamide B () and nitrophenyl derivatives () suggests possible antimicrobial activity, but substituent differences may shift spectrum or potency.

- Enzyme Inhibition: The dichloropyridinyl group in GW842470X () is critical for PDE4 binding; replacing it with dimethylphenyl may redirect selectivity toward other targets (e.g., kinases or proteases).

- The morpholino group in the target compound could modulate tubulin binding or P-glycoprotein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.